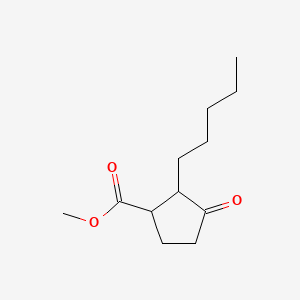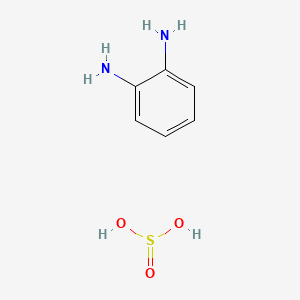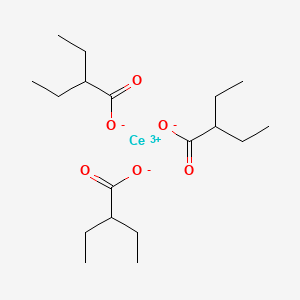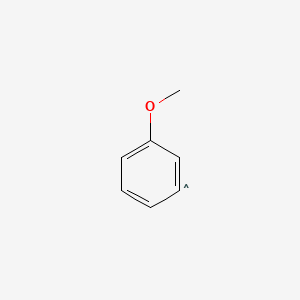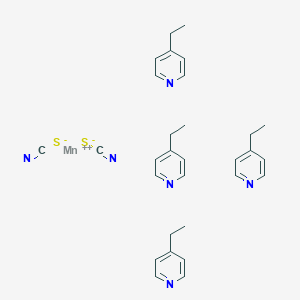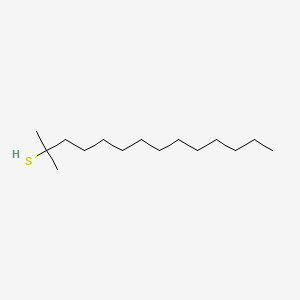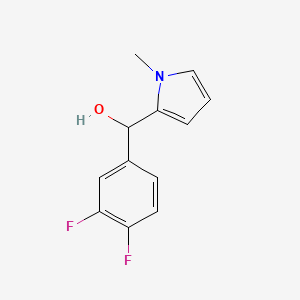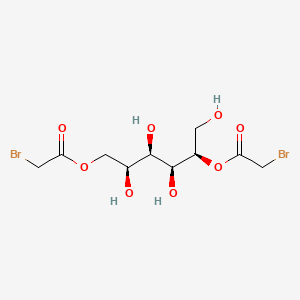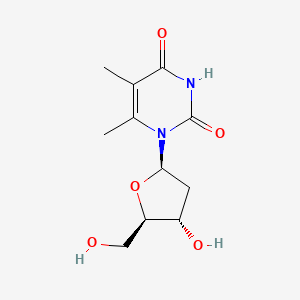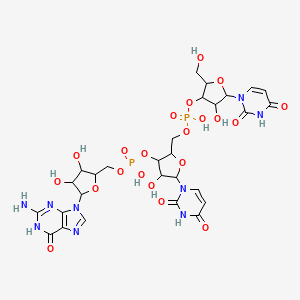![molecular formula C12H24N9O7PS3 B12655348 ethyl N-[bis[(ethoxycarbonylamino)carbamothioylamino]phosphorylcarbamothioylamino]carbamate CAS No. 20446-95-1](/img/structure/B12655348.png)
ethyl N-[bis[(ethoxycarbonylamino)carbamothioylamino]phosphorylcarbamothioylamino]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 117826 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role as an inhibitor in biochemical processes, particularly in the inhibition of protein synthesis. This compound has been studied for its potential therapeutic applications, especially in the context of cancer research and treatment.
Méthodes De Préparation
The synthesis of NSC 117826 involves several steps, each requiring specific reaction conditions and reagents. The synthetic routes typically include:
Initial Formation: The initial step involves the formation of the core structure of the compound through a series of organic reactions. This may include the use of reagents such as dimethyl sulfoxide, N,N-dimethylformamide, and ethyl acetate.
Intermediate Steps: Subsequent steps involve the modification of the core structure to introduce functional groups that are essential for the compound’s activity. These steps often require precise control of reaction conditions, such as temperature and pH.
Final Synthesis: The final step involves the purification and crystallization of the compound to obtain NSC 117826 in its pure form. This may involve techniques such as column chromatography and recrystallization.
Industrial production methods for NSC 117826 are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactions in controlled environments to ensure consistency and quality.
Analyse Des Réactions Chimiques
NSC 117826 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide. This reaction typically results in the formation of oxidized derivatives that may have different biological activities.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride. These reactions often lead to the formation of reduced derivatives with altered properties.
Substitution: NSC 117826 can undergo substitution reactions where functional groups are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
NSC 117826 has a wide range of scientific research applications, including:
Chemistry: In chemistry, NSC 117826 is used as a reagent in various organic synthesis reactions. Its unique properties make it valuable for the development of new compounds and materials.
Biology: In biological research, NSC 117826 is studied for its role in inhibiting protein synthesis. This makes it a useful tool for understanding cellular processes and developing new therapeutic strategies.
Medicine: In medicine, NSC 117826 is being investigated for its potential as an anticancer agent. Its ability to inhibit protein synthesis in cancer cells makes it a promising candidate for drug development.
Industry: In industrial applications, NSC 117826 is used in the production of various chemicals and materials. Its unique properties make it valuable for the development of new products and technologies.
Mécanisme D'action
The mechanism of action of NSC 117826 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting the initiation and elongation phases of protein synthesis. This inhibition occurs through the binding of NSC 117826 to ribosomal subunits, preventing the assembly of functional polysomes and thereby blocking protein synthesis.
The molecular targets of NSC 117826 include various initiation factors and ribosomal proteins. By binding to these targets, the compound disrupts the normal function of the ribosome, leading to the inhibition of protein synthesis. This mechanism is particularly effective in cancer cells, where protein synthesis is often upregulated.
Comparaison Avec Des Composés Similaires
NSC 117826 can be compared with other similar compounds, such as:
Cycloheximide: Like NSC 117826, cycloheximide is an inhibitor of protein synthesis. cycloheximide primarily targets the elongation phase, whereas NSC 117826 affects both initiation and elongation.
Puromycin: Puromycin is another protein synthesis inhibitor that acts by causing premature chain termination. Unlike NSC 117826, puromycin incorporates into the growing peptide chain, leading to its termination.
Anisomycin: Anisomycin inhibits protein synthesis by targeting the peptidyl transferase activity of the ribosome. NSC 117826, on the other hand, affects the assembly of polysomes.
The uniqueness of NSC 117826 lies in its dual action on both the initiation and elongation phases of protein synthesis, making it a versatile and potent inhibitor.
Propriétés
Numéro CAS |
20446-95-1 |
|---|---|
Formule moléculaire |
C12H24N9O7PS3 |
Poids moléculaire |
533.6 g/mol |
Nom IUPAC |
ethyl N-[bis[(ethoxycarbonylamino)carbamothioylamino]phosphorylcarbamothioylamino]carbamate |
InChI |
InChI=1S/C12H24N9O7PS3/c1-4-26-10(22)16-13-7(30)19-29(25,20-8(31)14-17-11(23)27-5-2)21-9(32)15-18-12(24)28-6-3/h4-6H2,1-3H3,(H,16,22)(H,17,23)(H,18,24)(H6,13,14,15,19,20,21,25,30,31,32) |
Clé InChI |
GVWTWMACVMWTFH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NNC(=S)NP(=O)(NC(=S)NNC(=O)OCC)NC(=S)NNC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



